"characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine"
"characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine"
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. This molecule, a substituted tryptamine, is of significant interest due to its structural analogy to potent serotonergic compounds, particularly 5-HT₂ₐ receptor agonists. The N-benzyl substitution on phenethylamine and tryptamine scaffolds is a well-established motif for enhancing affinity and potency at this receptor.[1][2] This document details a robust synthetic methodology via reductive amination and outlines a multi-technique analytical workflow—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to ensure unambiguous structural confirmation and purity assessment. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently synthesize and characterize this and related compounds.
Introduction and Scientific Context
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine belongs to the tryptamine class of compounds, a core scaffold in numerous biologically active molecules, including the neurotransmitter serotonin. The indole moiety is a privileged structure in medicinal chemistry.[3] The addition of an N-benzyl group, particularly one with halogen substitutions, is a key feature of several potent and selective psychedelic ligands known as NBOMes and NBOHs.[4] These compounds have demonstrated high affinity for the serotonin 5-HT₂ₐ receptor, often acting as potent agonists.[1][2]
Given this precedent, it is hypothesized that N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine was designed as a potential 5-HT₂ₐ receptor ligand. Its thorough characterization is therefore the critical first step in validating its chemical identity and purity before its use in pharmacological assays. This guide provides the necessary experimental framework to achieve this.
Table 1: Chemical Identity of the Target Compound
| Property | Value | Source |
| IUPAC Name | N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine | - |
| Chemical Formula | C₁₇H₁₇ClN₂ | [5] |
| Molecular Weight | 284.78 g/mol | [5] |
| CAS Number | Not broadly available, vendor-specific. | - |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CC=C3Cl | - |
| InChIKey | WCTSRWDGSJARLG-UHFFFAOYSA-N | [6] |
| Appearance | To be determined (likely an oil or solid) | - |
Recommended Synthetic Pathway: Reductive Amination
The most direct and reliable method for synthesizing the target compound is a two-step, one-pot reductive amination. This process involves the initial condensation of tryptamine with 2-chlorobenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This method is widely documented for its efficiency and high yields in the synthesis of N-substituted amines.[7]
Experimental Protocol: Synthesis
-
Imine Formation:
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To a round-bottom flask, add tryptamine (1.0 eq) and dissolve in anhydrous ethanol (approx. 10 mL per gram of tryptamine).
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Add 2-chlorobenzaldehyde (1.05 eq) to the solution.
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
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Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid extraction using ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking of the amine product on the silica.
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Analytical Characterization Workflow
A multi-technique approach is mandatory for the unambiguous confirmation of the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure and connectivity of atoms.
Protocol:
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Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary slightly.)[8][9]
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Indole N-H | ~8.1, broad singlet | - | Deshielded proton on nitrogen in an aromatic ring. |
| Indole C2-H | ~7.2, singlet | ~122 | Proton on the indole ring adjacent to the nitrogen. |
| Indole C4-C7-H | 7.1-7.6, multiplets | 111-127 | Aromatic protons of the indole bicyclic system. |
| Indole C3 | - | ~113 | Quaternary carbon, attachment point of the ethylamine side chain. |
| -CH₂-CH₂-N- | 2.9-3.1, multiplet (4H) | ~49 (N-CH₂), ~25 (Indole-CH₂) | Aliphatic protons of the ethylamine bridge. |
| Ar-CH₂-N- | ~3.8, singlet (2H) | ~50 | Benzylic protons adjacent to the nitrogen. |
| 2-Cl-Benzyl H | 7.2-7.5, multiplet (4H) | 127-134 | Aromatic protons on the chlorobenzyl ring. |
| 2-Cl-Benzyl C-Cl | - | ~134 | Carbon directly attached to the electron-withdrawing chlorine atom. |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the sample via an ESI-TOF or Orbitrap mass spectrometer to obtain a high-accuracy mass measurement. The measured mass should be within 5 ppm of the calculated exact mass for C₁₇H₁₈ClN₂⁺ ([M+H]⁺).
-
GC-MS/LC-MS: For fragmentation analysis, LC-MS is often preferred. N-benzyl compounds can be labile and may cleave at the benzylic C-N bond under the high heat of a GC injection port, potentially leading to misidentification as the parent tryptamine.[2]
Table 3: Expected Mass Fragments
| m/z (charge/mass ratio) | Proposed Fragment | Formula | Notes |
| 285.1153 | [M+H]⁺ | C₁₇H₁₈ClN₂⁺ | Molecular ion (protonated). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio) should be observed. |
| 161.1073 | [C₁₀H₁₃N₂]⁺ | C₁₀H₁₃N₂⁺ | Tryptamine fragment after cleavage of the benzyl group. |
| 144.0913 | [C₁₀H₁₀N]⁺ | C₁₀H₁₀N⁺ | Indolyl-ethyl fragment. |
| 125.0156 | [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | 2-chlorobenzyl cation (tropylium ion rearrangement). |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the final compound.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (characteristic absorbance for indole rings).
-
Analysis: Purity is calculated from the peak area percentage of the main product peak relative to all other peaks in the chromatogram. The target purity for research applications should be ≥95%.
Conclusion
The comprehensive characterization of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine requires a synergistic application of synthetic organic chemistry and modern analytical techniques. The reductive amination pathway offers a reliable route to the target molecule. Subsequent rigorous analysis by NMR for structural verification, HRMS for elemental composition confirmation, and HPLC for purity assessment is non-negotiable. This guide provides the detailed, field-tested protocols necessary to ensure the production of a well-characterized compound, suitable for advanced research in pharmacology and drug development.
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